Fcryp-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fcryp-2 is a protein that has been identified as a potential therapeutic target for various diseases. It is a member of the cryptochrome/photolyase family of proteins and is known to play a crucial role in the regulation of circadian rhythms in mammals. Recent research has highlighted the potential of Fcryp-2 as a therapeutic target for a wide range of diseases, including cancer, cardiovascular diseases, and neurological disorders.

Wirkmechanismus

Fcryp-2 is known to play a crucial role in the regulation of circadian rhythms by interacting with other proteins involved in the process. It is believed to act as a transcriptional repressor, inhibiting the expression of genes that are involved in the regulation of circadian rhythms. This, in turn, helps to maintain the normal functioning of the body's internal clock.

Biochemische Und Physiologische Effekte

Fcryp-2 has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can regulate the expression of genes involved in various cellular processes, including DNA repair, apoptosis, and metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of using Fcryp-2 as a therapeutic target is its specificity. Unlike many other proteins that are involved in multiple cellular processes, Fcryp-2 is primarily involved in the regulation of circadian rhythms. This makes it an attractive target for drugs that can specifically target this process. However, one of the limitations of using Fcryp-2 as a therapeutic target is the lack of understanding of its precise role in various diseases. Further research is needed to fully elucidate the mechanisms by which Fcryp-2 contributes to the development of these diseases.

Zukünftige Richtungen

There are several potential future directions for research on Fcryp-2. One of the key areas of focus is the development of drugs that can target Fcryp-2 as a therapeutic target. This will require a better understanding of the precise role of Fcryp-2 in various diseases and the identification of compounds that can selectively target this protein. Another area of focus is the development of biomarkers for diseases that are associated with circadian rhythm disruption. This will require the identification of specific Fcryp-2-related biomarkers that can be used to diagnose and monitor these diseases. Finally, further research is needed to fully elucidate the role of Fcryp-2 in various cellular processes, including DNA repair, apoptosis, and metabolism. This will help to identify new targets for drugs that can be used to treat a wide range of diseases.

Synthesemethoden

Fcryp-2 is a protein that is naturally produced in the body. However, it can also be synthesized in the laboratory using recombinant DNA technology. The synthesis of Fcryp-2 involves the cloning of the gene that codes for the protein into a suitable expression vector. The vector is then introduced into a host cell, which is then cultured to produce the protein.

Wissenschaftliche Forschungsanwendungen

Fcryp-2 has been the subject of extensive research in recent years, with several studies highlighting its potential as a therapeutic target for various diseases. One of the key areas of research has been the role of Fcryp-2 in the regulation of circadian rhythms. Studies have shown that disruption of circadian rhythms can lead to a range of health problems, including sleep disorders, metabolic disorders, and even cancer.

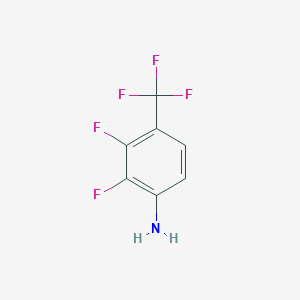

Eigenschaften

CAS-Nummer |

113731-92-3 |

|---|---|

Produktname |

Fcryp-2 |

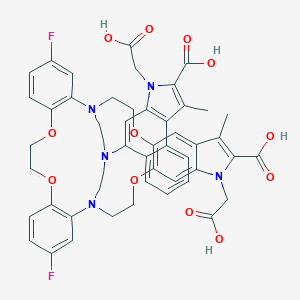

Molekularformel |

C50H47F2N5O12 |

Molekulargewicht |

947.9 g/mol |

IUPAC-Name |

36-[2-carboxy-3-(carboxymethyl)-1-methylbenzo[e]indol-5-yl]-25-(carboxymethyl)-4,15-difluoro-27-methyl-8,11,21,31-tetraoxa-1,18,25,36-tetrazahexacyclo[16.15.5.02,7.012,17.022,30.024,28]octatriaconta-2(7),3,5,12(17),13,15,22(30),23,26,28-decaene-26-carboxylic acid |

InChI |

InChI=1S/C50H47F2N5O12/c1-28-34-23-42-43(25-36(34)56(26-44(58)59)47(28)49(62)63)67-18-16-55-14-12-53(35-24-39-46(33-6-4-3-5-32(33)35)29(2)48(50(64)65)57(39)27-45(60)61)11-13-54(15-17-66-42)37-21-30(51)7-9-40(37)68-19-20-69-41-10-8-31(52)22-38(41)55/h3-10,21-25H,11-20,26-27H2,1-2H3,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |

InChI-Schlüssel |

GHKUZABKBSWOMX-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |

Kanonische SMILES |

CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |

Synonyme |

2,3-9,8-bis(1-fluoro-3,4-benzo)-14,15-(1-carboxymethyl-2-carboxy-3-methyl-5,6-indolo)-21-(1-carboxymethyl-2-carboxy-3-methyl-8-benz(e)indolyl)-4,7,13,16-tetraoxa-1,10,21-triazabicyclo(8.8.5)-tricosane FCryp-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[d]imidazol-5-yl)-2-oxoacetaldehyde](/img/structure/B55035.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)